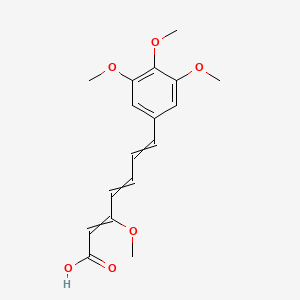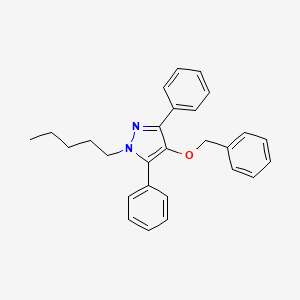![molecular formula C13H14N2O5 B14611012 5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione CAS No. 57737-42-5](/img/structure/B14611012.png)
5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione is a chemical compound with the molecular formula C13H14N2O5 It is a derivative of hexahydropyrimidine-2,4,6-trione, featuring a 3,4-dimethoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione typically involves the reaction of 3,4-dimethoxybenzaldehyde with urea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
Dimethoxyamphetamine: Another compound with dimethoxy groups, used for different applications.
Uniqueness
5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
57737-42-5 |
|---|---|
Formule moléculaire |
C13H14N2O5 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
5-[(3,4-dimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O5/c1-19-9-4-3-7(6-10(9)20-2)5-8-11(16)14-13(18)15-12(8)17/h3-4,6,8H,5H2,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
JRFQBCPZBQLZJO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)NC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-[(4-{(E)-[4-(1H-Imidazol-2-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14610962.png)

![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)
![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)




![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)


